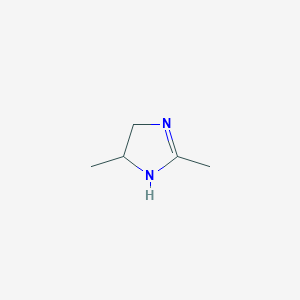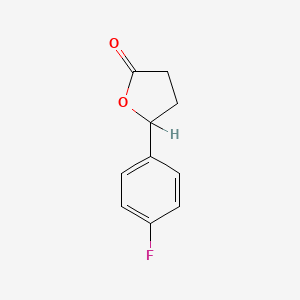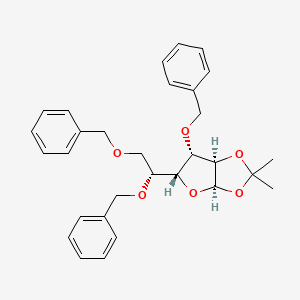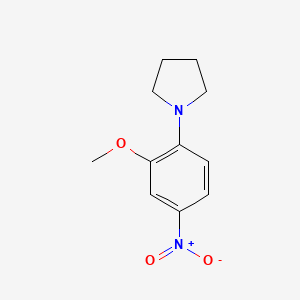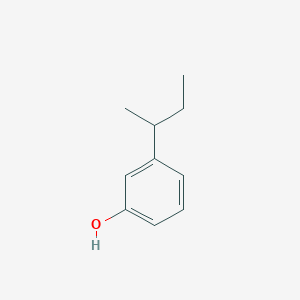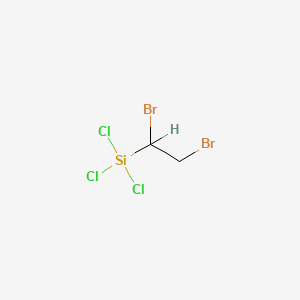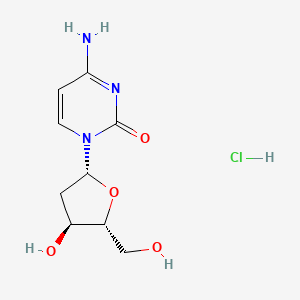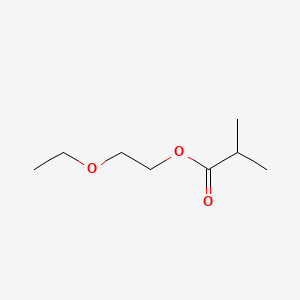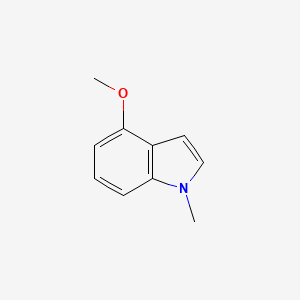
4-Methoxy-1-methyl-1H-indole
Vue d'ensemble
Description
4-Methoxy-1-methyl-1H-indole is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indoles, including 4-Methoxy-1-methyl-1H-indole, can be synthesized using various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Molecular Structure Analysis
The molecular structure of 4-Methoxy-1-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, making it aromatic in nature . The molecular weight of this compound is 147.1739 .Chemical Reactions Analysis
The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Physical And Chemical Properties Analysis
4-Methoxy-1-methyl-1H-indole has a molecular weight of 147.1739 . Its physical and chemical properties include a melting point of 89-91 °C, a boiling point of 306.9±0.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm3 .Applications De Recherche Scientifique
Application in Cancer Treatment
- Scientific Field: Medical Science, Oncology
- Summary of the Application: Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
- Methods of Application: While the specific methods of application for 4-Methoxy-1-methyl-1H-indole are not mentioned, typically these compounds are synthesized and tested in vitro against various cancer cell lines .
- Results or Outcomes: Indole derivatives, both natural and synthetic, show various biologically vital properties, including anti-cancer properties .
Application in Microbial Treatment
- Scientific Field: Medical Science, Microbiology
- Summary of the Application: Indole derivatives have been used for the treatment of various microbial infections .
- Methods of Application: The compounds are typically synthesized and their antimicrobial activity is tested against various strains of bacteria and fungi .
- Results or Outcomes: Indole derivatives have shown significant antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Application in Neuroprotection
- Scientific Field: Neuroscience
- Summary of the Application: Indole-3-propionic acid (IPA), an indole derivative, has been found to prevent ROS damage and cell death caused by the addition of Aβ-peptide on SK-N-SH human neuroblastoma cells and primary rat hippocampal neurons .
- Methods of Application: The specific methods of application for 4-Methoxy-1-methyl-1H-indole are not mentioned, but typically these compounds are tested in vitro against various neurodegenerative conditions .
- Results or Outcomes: IPA was able to prevent ROS damage and cell death, indicating the neuroprotective potential of indole derivatives .
Application in Antiviral Treatment
- Scientific Field: Medical Science, Virology
- Summary of the Application: Indole derivatives have been used as antiviral agents .
- Methods of Application: The compounds are typically synthesized and their antiviral activity is tested against various strains of viruses .
- Results or Outcomes: Indole derivatives have shown significant antiviral activity, making them potential candidates for the development of new antiviral drugs .
Application in Anti-inflammatory Treatment
- Scientific Field: Medical Science, Immunology
- Summary of the Application: Indole derivatives have been used for the treatment of various inflammatory conditions .
- Methods of Application: The compounds are typically synthesized and their anti-inflammatory activity is tested in vitro .
- Results or Outcomes: Indole derivatives have shown significant anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .
Application in Antioxidant Treatment
- Scientific Field: Medical Science, Biochemistry
- Summary of the Application: Indole derivatives have been used for their antioxidant properties .
- Methods of Application: The compounds are typically synthesized and their antioxidant activity is tested in vitro .
- Results or Outcomes: Indole derivatives have shown significant antioxidant activity, making them potential candidates for the development of new antioxidant drugs .
Application in Antidiabetic Treatment
- Scientific Field: Medical Science, Endocrinology
- Summary of the Application: Indole derivatives have been used for the treatment of diabetes .
- Methods of Application: The compounds are typically synthesized and their antidiabetic activity is tested in vitro .
- Results or Outcomes: Indole derivatives have shown significant antidiabetic activity, making them potential candidates for the development of new antidiabetic drugs .
Application in Antimalarial Treatment
- Scientific Field: Medical Science, Parasitology
- Summary of the Application: Indole derivatives have been used for the treatment of malaria .
- Methods of Application: The compounds are typically synthesized and their antimalarial activity is tested in vitro .
- Results or Outcomes: Indole derivatives have shown significant antimalarial activity, making them potential candidates for the development of new antimalarial drugs .
Application in Anticholinesterase Treatment
- Scientific Field: Medical Science, Neurology
- Summary of the Application: Indole derivatives have been used for their anticholinesterase properties .
- Methods of Application: The compounds are typically synthesized and their anticholinesterase activity is tested in vitro .
- Results or Outcomes: Indole derivatives have shown significant anticholinesterase activity, making them potential candidates for the development of new anticholinesterase drugs .
Orientations Futures
Indole derivatives, including 4-Methoxy-1-methyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
4-methoxy-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-6-8-9(11)4-3-5-10(8)12-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEWBFOJLQMYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344233 | |
| Record name | 4-Methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methyl-1H-indole | |
CAS RN |
7556-35-6 | |
| Record name | 4-Methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

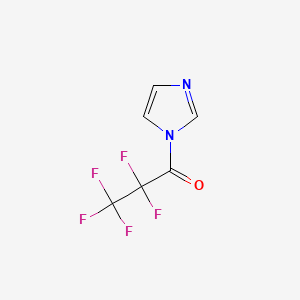
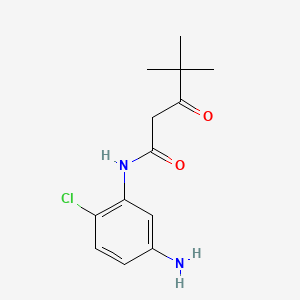
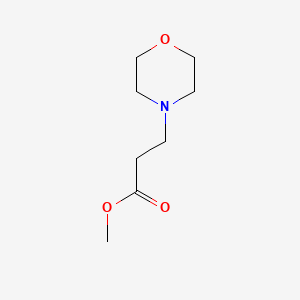
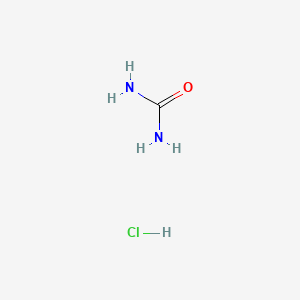

![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)
